molecular formula C20H16FN3O5 B2400284 methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate CAS No. 921539-75-5

methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate

Cat. No.: B2400284
CAS No.: 921539-75-5
M. Wt: 397.362
InChI Key: VEIAEFPTMOWSPL-UHFFFAOYSA-N
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Description

methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoyl chloride with 4-methoxypyridazine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2-fluorobenzoyl)amino]benzoate
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • Darbufelone

Uniqueness

methyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-amido]benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O5/c1-28-16-11-17(25)24(15-9-5-13(21)6-10-15)23-18(16)19(26)22-14-7-3-12(4-8-14)20(27)29-2/h3-11H,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIAEFPTMOWSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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